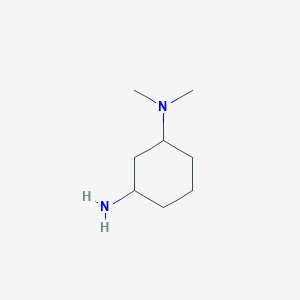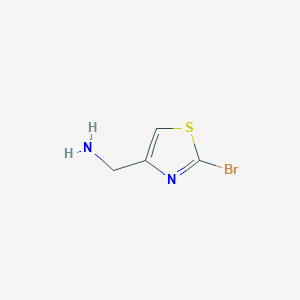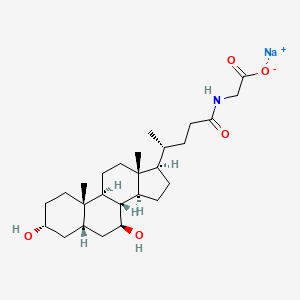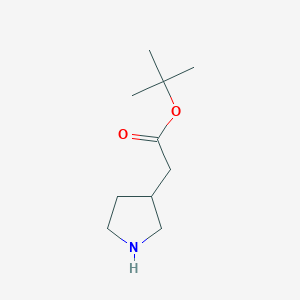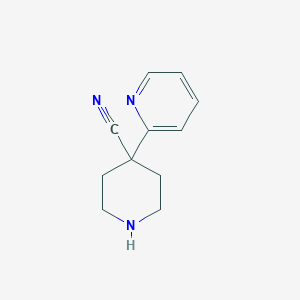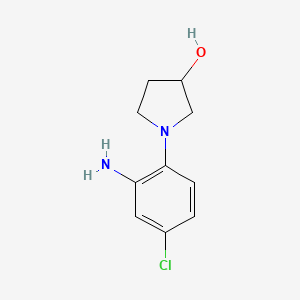
1-(2-氨基-4-氯苯基)-3-吡咯烷醇
描述
1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol (ACPP) is a secondary amine-containing compound with potential applications in the synthesis of a variety of drugs and other biologically active compounds. ACPP has been studied extensively in the laboratory and has been found to possess a range of properties that make it attractive for use in drug synthesis and research.
科学研究应用
Antimicrobial Activity
“1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” may exhibit antimicrobial properties due to its structural similarity to other chlorophenyl compounds. For instance, derivatives of chlorophenyl have been shown to possess antibacterial activity against various bacterial strains . The presence of the amino group and the pyrrolidinol moiety could potentially enhance this activity, making it a candidate for developing new antimicrobial agents.
Antitumor and Cytotoxic Activity
Compounds with a chlorophenyl group, such as thiazole derivatives, have been reported to demonstrate potent effects on human tumor cell lines . The unique structure of “1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” could be explored for its antitumor and cytotoxic potential, possibly leading to the development of new cancer therapies.
Neuroprotective Applications
The pyrrolidinol part of the molecule suggests potential neuroprotective properties. Pyrrolidine derivatives are known for their role in the synthesis of neurotransmitters like acetylcholine . This could imply that “1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” might be useful in research related to neurodegenerative diseases and cognitive disorders.
Anti-inflammatory Properties
Chlorophenyl compounds have been associated with anti-inflammatory activity . The compound could be investigated for its efficacy in reducing inflammation, which is a common pathological feature of many diseases, including arthritis and asthma.
Analgesic Potential
The structural features of “1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” suggest it might have analgesic properties. Similar structures have been found to exhibit pain-relieving effects . Research into this application could lead to the development of new pain management medications.
Anticonvulsant Effects
Given the presence of the pyrrolidinol group, there is a possibility that “1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” could serve as a lead compound in the development of anticonvulsant drugs. Pyrrolidine derivatives have been studied for their potential to prevent seizures .
属性
IUPAC Name |
1-(2-amino-4-chlorophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNVZKXADLERMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




